molecular formula C19H22N2O2 B4401655 1-[4-(benzyloxy)benzoyl]-4-methylpiperazine

1-[4-(benzyloxy)benzoyl]-4-methylpiperazine

Cat. No. B4401655
M. Wt: 310.4 g/mol
InChI Key: YFZUOPFZEDLMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)benzoyl]-4-methylpiperazine, commonly known as BMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BMBP belongs to the class of piperazine derivatives and has a molecular weight of 357.44 g/mol.

Mechanism of Action

The exact mechanism of action of BMBP is not fully understood, but it is believed to act through the modulation of various neurotransmitters and receptors in the brain. BMBP has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and inflammation. BMBP has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
BMBP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BMBP has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, BMBP has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of BMBP is that it can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, BMBP has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of BMBP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of BMBP in humans.

Future Directions

There are several future directions for the research of BMBP. One area of research is to further investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of BMBP for therapeutic purposes. Another area of research is to investigate the potential of BMBP as a treatment for cancer, as it has shown promising results in preclinical studies. Finally, further studies are needed to fully understand the mechanism of action of BMBP, which could lead to the development of more effective therapeutic agents.

Scientific Research Applications

BMBP has shown potential as a therapeutic agent in various preclinical studies. It has been investigated for its anti-inflammatory, analgesic, and anxiolytic properties. BMBP has also been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, BMBP has been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-11-13-21(14-12-20)19(22)17-7-9-18(10-8-17)23-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZUOPFZEDLMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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